An In-depth Technical Guide to 2,6-Dimethylbenzyl Alcohol (CAS: 62285-58-9)
An In-depth Technical Guide to 2,6-Dimethylbenzyl Alcohol (CAS: 62285-58-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, safety, and potential biological activities of 2,6-Dimethylbenzyl alcohol. The information is curated for professionals in research and development, with a focus on structured data, detailed experimental methodologies, and visual representations of key processes.
Core Physicochemical Properties
2,6-Dimethylbenzyl alcohol is a solid aromatic alcohol. Its core properties are summarized in the table below, compiled from various chemical suppliers and databases.
| Property | Value | References |
| CAS Number | 62285-58-9 | [1] |
| Molecular Formula | C₉H₁₂O | [1] |
| Molecular Weight | 136.19 g/mol | [1] |
| Appearance | Colorless to light yellow solid | [1] |
| Melting Point | 81-85 °C | [2] |
| Boiling Point | 225.9 °C at 760 mmHg; 120 °C at 12 mmHg | [2] |
| Density | ~1.002 g/cm³ (Predicted) | |
| Purity | ≥96% (HPLC) to 98% (GC) | [1][3] |
| InChI Key | JPEYJQDKTDVJSZ-UHFFFAOYSA-N | [4] |
| SMILES | Cc1cccc(C)c1CO | [4] |
| Storage | Store at 0-8 °C for long-term stability | [1] |
Spectroscopic Profile (Predicted)
| Technique | Predicted Characteristics |
| ¹H NMR (CDCl₃) | ~7.0-7.2 ppm: Multiplet, 3H (aromatic protons). ~4.7 ppm: Singlet, 2H (CH₂). ~2.4 ppm: Singlet, 6H (two CH₃ groups). ~1.6-2.0 ppm: Broad singlet, 1H (OH). |
| ¹³C NMR (CDCl₃) | ~137-138 ppm: Quaternary aromatic carbons attached to methyl groups. ~135-136 ppm: Quaternary aromatic carbon attached to the CH₂OH group. ~128-130 ppm: Aromatic CH carbons. ~60-62 ppm: CH₂ carbon. ~19-21 ppm: CH₃ carbons. |
| IR Spectroscopy (KBr Pellet, cm⁻¹) | ~3300-3400 (broad): O-H stretch. ~3000-3100: Aromatic C-H stretch. ~2850-2950: Aliphatic C-H stretch. ~1450-1500: Aromatic C=C stretch. ~1000-1050: C-O stretch. |
| Mass Spectrometry (EI) | m/z 136: Molecular ion (M⁺). m/z 118: Loss of H₂O (M-18). m/z 105: Loss of CH₂OH. |
Synthesis and Experimental Protocols
The most direct synthesis route to 2,6-dimethylbenzyl alcohol is the reduction of its corresponding aldehyde, 2,6-dimethylbenzaldehyde.
This protocol is based on a general method for the synthesis of benzyl alcohol derivatives using sodium borohydride.[7]
Reaction: 2,6-Dimethylbenzaldehyde + NaBH₄ → 2,6-Dimethylbenzyl alcohol
Materials:
-
2,6-Dimethylbenzaldehyde (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.1 eq)
-
Ethanol (or Methanol)
-
Deionized water
-
Diethyl ether (or Ethyl acetate)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath, round bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
Dissolve 2,6-dimethylbenzaldehyde (1.0 eq) in ethanol in a round-bottom flask.
-
Cool the flask in an ice bath with stirring.
-
Slowly add sodium borohydride (1.1 eq) to the solution in small portions. The addition should be controlled to keep the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Quench the reaction by slowly adding deionized water.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue three times with diethyl ether.
-
Combine the organic extracts and wash sequentially with deionized water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the solid product by recrystallization (e.g., from a hexane/ethyl acetate mixture) to obtain pure 2,6-dimethylbenzyl alcohol.
Biological Activity and Potential Signaling Pathways
While no specific biological activities or signaling pathways have been documented for 2,6-dimethylbenzyl alcohol itself, studies on structurally related substituted benzyl alcohols provide insights into its potential applications and mechanisms of action.
Substituted benzyl alcohols are known to possess antibacterial and antifungal properties.[8][9] The activity is dependent on the nature and position of the substituents on the aromatic ring. It is plausible that 2,6-dimethylbenzyl alcohol may exhibit similar antimicrobial effects.
This protocol outlines a standard tube dilution method to assess antimicrobial activity.[7]
Materials:
-
2,6-Dimethylbenzyl alcohol stock solution (e.g., in DMSO)
-
Bacterial or fungal culture
-
Growth medium (e.g., Mueller-Hinton Broth)
-
Sterile test tubes, pipettes, incubator.
Procedure:
-
Prepare a series of sterile test tubes containing growth medium.
-
Create a two-fold serial dilution of the 2,6-dimethylbenzyl alcohol stock solution across the tubes to achieve a range of concentrations.
-
Prepare a standardized inoculum of the target microorganism (e.g., 0.5 McFarland standard).
-
Inoculate each tube (except for a negative control) with the microorganism.
-
Include a positive control tube (medium + inoculum, no compound) and a negative control tube (medium only).
-
Incubate all tubes at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Studies on closely related compounds suggest a potential pathway for metabolic activation. For example, 2-amino-6-nitrobenzyl alcohol can be activated in vitro by sulfotransferase enzymes (SULTs) to form a reactive sulfate ester that covalently binds to DNA.[10] This suggests that 2,6-dimethylbenzyl alcohol could potentially undergo Phase II metabolism via sulfonation, which may lead to bioactivation. Furthermore, the parent compound, benzyl alcohol, has shown genotoxic effects at high concentrations in comet assays.[11]
This protocol is adapted from studies on related benzyl alcohol metabolites to assess the potential for covalent DNA binding after metabolic activation.[10]
Materials:
-
Radiolabeled [¹⁴C]-2,6-Dimethylbenzyl alcohol
-
Rat liver cytosol (as a source of SULT enzymes)
-
PAPS (3'-phosphoadenosine-5'-phosphosulfate)
-
Calf thymus DNA
-
Incubation buffer (e.g., potassium phosphate buffer)
-
DNA isolation reagents (e.g., phenol-chloroform)
-
Scintillation counter.
Procedure:
-
Prepare an incubation mixture containing the radiolabeled compound, calf thymus DNA, rat liver cytosol, and PAPS in a suitable buffer.
-
Run control incubations, systematically omitting cytosol or PAPS to confirm their necessity for the reaction.
-
Incubate the mixtures at 37°C for a defined period (e.g., 1 hour).
-
Stop the reaction and isolate the DNA from the mixture using a standard phenol-chloroform extraction protocol followed by ethanol precipitation.
-
Thoroughly wash the DNA pellet to remove any unbound radiolabel.
-
Quantify the amount of DNA (e.g., by UV absorbance at 260 nm).
-
Measure the radioactivity associated with the purified DNA using a scintillation counter.
-
Calculate the extent of covalent binding as pmol of compound bound per mg of DNA.
Safety and Handling
2,6-Dimethylbenzyl alcohol is classified as harmful and an irritant. Standard laboratory safety precautions should be strictly followed.
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
Precautionary Measures:
-
P261: Avoid breathing dust.
-
P280: Wear protective gloves, eye protection, and face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.
Applications and Research Interest
2,6-Dimethylbenzyl alcohol serves as a versatile intermediate in organic synthesis.[1] Its potential applications include:
-
Fragrance and Flavor Industry: Used as a building block for aromatic compounds.[1]
-
Pharmaceuticals: Serves as an intermediate in the synthesis of more complex medicinal compounds.[1]
-
Materials Science: Can be used in the synthesis of specialty polymers.[1]
-
Research Chemical: Employed as a reagent and building block in academic and industrial research laboratories.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2,6-Dimethylbenzyl alcohol | 62285-58-9 | FD50915 [biosynth.com]
- 3. 62285-58-9 Cas No. | 2,6-Dimethylbenzyl alcohol | Apollo [store.apolloscientific.co.uk]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. 2,4-Dimethylbenzyl alcohol | C9H12O | CID 27809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,5-Dimethylbenzyl alcohol | C9H12O | CID 94560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. In vitro activation of 2-aminobenzyl alcohol and 2-amino-6-nitrobenzyl alcohol, metabolites of 2-nitrotoluene and 2,6-dinitrotoluene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
